PFN-Br Work Function Reduction on ITO vs. PFN and PEIE
PFN-Br reduces the work function of ITO from ~4.7 eV to ~3.9 eV (Δ = 0.8 eV) via spontaneous interfacial dipole formation, a larger reduction than its neutral amine analog PFN (Δ ≈ 0.5 eV) [1]. This 0.8 eV shift positions the ITO Fermi level closer to the LUMO of common organic semiconductors, substantially lowering the electron injection/extraction barrier compared to PFN [1].
| Evidence Dimension | Work function reduction (ΔWF) on ITO substrate |
|---|---|
| Target Compound Data | ΔWF = 0.8 eV (ITO WF reduced from 4.7 eV to 3.9 eV) |
| Comparator Or Baseline | PFN (neutral amine analog): ΔWF ≈ 0.5 eV |
| Quantified Difference | 0.3 eV larger reduction vs. PFN |
| Conditions | ITO substrate; PFN-Br deposited via solution processing as cathode interlayer in OPV/OLED devices |
Why This Matters
A larger work function reduction translates to lower electron injection barriers and improved ohmic contact at the cathode interface, directly impacting fill factor and overall device efficiency in both OPV and OLED architectures.
- [1] He, Z., Zhong, C., Su, S., Xu, M., Wu, H., & Cao, Y. (2012). Enhanced power-conversion efficiency in polymer solar cells using an inverted device structure. Nature Photonics, 6(9), 591-595. View Source
